(2E)-2-[(2-chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one
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Overview
Description
(2E)-2-[(2-chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one is a nitrogen-containing heterocyclic compound. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and materials science. Its structure features a carbazole core, which is known for its stability and electronic properties, making it a valuable scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2-chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the condensation of 2-chlorobenzaldehyde with tetrahydrocarbazolone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(2-chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized carbazole compounds.
Scientific Research Applications
(2E)-2-[(2-chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as anti-cancer or anti-inflammatory effects.
Industry: The compound’s stability and electronic properties make it useful in the development of materials for electronic devices.
Mechanism of Action
The mechanism of action of (2E)-2-[(2-chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-cancer activity by inhibiting cell proliferation or inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.
Uniqueness
(2E)-2-[(2-chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one is unique due to its carbazole core, which imparts stability and electronic properties not found in many other compounds. This uniqueness makes it a valuable scaffold for the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
(2E)-2-[(2-chlorophenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO/c20-16-7-3-1-5-12(16)11-13-9-10-15-14-6-2-4-8-17(14)21-18(15)19(13)22/h1-8,11,21H,9-10H2/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALXSXCSROZEHO-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1=CC3=CC=CC=C3Cl)NC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CC2=C(C(=O)/C1=C/C3=CC=CC=C3Cl)NC4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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